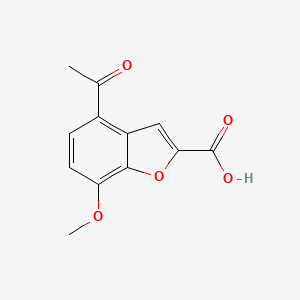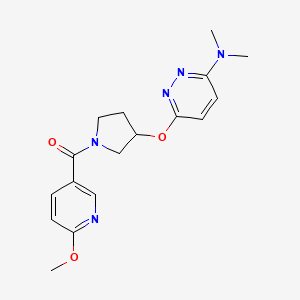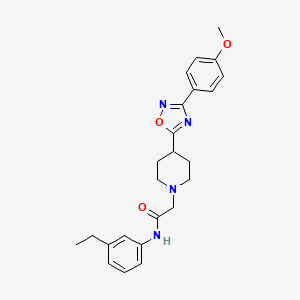![molecular formula C20H21N5O3 B2713067 6-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-2-YL)ETHYL]-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBOXAMIDE CAS No. 2109511-66-0](/img/structure/B2713067.png)
6-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-2-YL)ETHYL]-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-2-YL)ETHYL]-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolo-oxazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-2-YL)ETHYL]-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the triazole ring, the oxazine ring, and the subsequent coupling with the pyridine and methoxyphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cyclization and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as scaling up the reactions to industrial-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-2-YL)ETHYL]-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized triazolo-oxazine derivatives, while reduction may yield reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-2-YL)ETHYL]-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or other bioactive effects, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where traditional drugs are ineffective.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mécanisme D'action
The mechanism of action of 6-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-2-YL)ETHYL]-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazolo-oxazine derivatives, such as:
- 6-(4-chlorophenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide
- 6-(4-fluorophenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide
Uniqueness
What sets 6-(4-METHOXYPHENYL)-N-[2-(PYRIDIN-2-YL)ETHYL]-4H,6H,7H-[1,2,3]TRIAZOLO[4,3-C][1,4]OXAZINE-3-CARBOXAMIDE apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxy group, in particular, can influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-N-(2-pyridin-2-ylethyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-27-16-7-5-14(6-8-16)18-12-25-17(13-28-18)19(23-24-25)20(26)22-11-9-15-4-2-3-10-21-15/h2-8,10,18H,9,11-13H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVXUJLKQYGKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CN3C(=C(N=N3)C(=O)NCCC4=CC=CC=N4)CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2712987.png)

![2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-(2-methoxyphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2712989.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2712992.png)
![3-chloro-4-fluoro-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2712993.png)







